4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid

Descripción

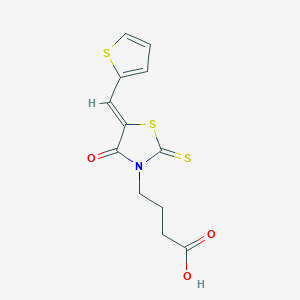

This compound belongs to the 4-thioxothiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The structure includes a thiophen-2-ylmethylene substituent at position 5 and a butyric acid chain at position 2. These features confer unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S3/c14-10(15)4-1-5-13-11(16)9(19-12(13)17)7-8-3-2-6-18-8/h2-3,6-7H,1,4-5H2,(H,14,15)/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITLVBDLNPUREM-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives. The reaction proceeds under specific conditions, such as controlled temperature and pH, to ensure the formation of the desired product. The resulting compound can then be further modified to introduce the butyric acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.

Aplicaciones Científicas De Investigación

4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid: has several scientific research applications, including:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biological studies to understand cellular processes.

Medicine: : The compound has potential therapeutic applications, such as antimicrobial and antitumor properties.

Industry: : It can be utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganisms. In antitumor applications, it may interfere with cancer cell proliferation or induce apoptosis.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Bulkier substituents (e.g., 3,4-dimethoxybenzylidene in ) may reduce solubility but improve binding affinity to hydrophobic pockets in enzymes . Electron-withdrawing groups (e.g., dichlorobenzoyloxy in ) could increase reactivity, whereas electron-donating groups (e.g., methoxy in ) might stabilize the thiazolidinone ring .

- Aromatic carboxylic acids (e.g., benzoic acid in ) may enhance cytotoxicity due to increased planarity and interaction with DNA or proteins .

Actividad Biológica

4-(4-Oxo-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-3-yl)-butyric acid is a novel compound within the thiazolidinone class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a thiazolidinone ring, which is known for its diverse pharmacological properties. The presence of thiophene and thioxo groups enhances its biological potential.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with thiazolidinone derivatives, including:

- Antioxidant Activity : Thiazolidinones have been shown to exhibit significant antioxidant properties. For example, compounds with specific substituents demonstrated enhanced inhibition of lipid peroxidation, suggesting a protective role against oxidative stress .

- Anticancer Properties : Research indicates that certain thiazolidinone derivatives induce apoptosis in cancer cell lines. The mechanisms involve both intrinsic and extrinsic pathways, making them promising candidates for cancer therapy .

- Antimicrobial Effects : Thiazolidinones have demonstrated activity against various bacterial strains. The introduction of different substituents can modulate their efficacy against Gram-positive and Gram-negative bacteria .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes like monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters and potential antidepressant effects .

- Modulation of Cell Signaling Pathways : These compounds may affect signaling pathways related to inflammation and apoptosis, contributing to their anti-inflammatory and anticancer properties .

- Antioxidant Mechanism : By scavenging free radicals, these compounds reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | 3i | 0.565 ± 0.051 | |

| Anticancer | 18 | <10 (HeLa cells) | |

| Antimicrobial | 5g | 15 |

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant potential of several thiazolidinone derivatives using the TBARS assay. Compound 3i exhibited the highest activity, indicating that structural modifications significantly influence antioxidant capacity .

- Anticancer Evaluation : In a comparative study of thiazolidinone derivatives against cancer cell lines (A549, HepG2), compound 18 showed remarkable antiproliferative effects with lower IC50 values compared to standard chemotherapeutics like irinotecan .

- Antimicrobial Testing : A series of thiazolidinones were tested against various bacterial strains, revealing that compound 5g was particularly effective against Gram-positive bacteria, highlighting the importance of structural features in determining antimicrobial efficacy .

Q & A

Q. What methodologies address inconsistent cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.